REACTION_CXSMILES
|
C([CH:8]([NH2:32])[C:9]1[CH:31]=[CH:30][C:12]([C:13]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[NH:22]C(=O)OC(C)(C)C)=[O:14])=[CH:11][CH:10]=1)(OC(C)(C)C)=O.C(Cl)Cl.C(O)(C(F)(F)F)=O>>[NH2:32][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[NH2:22])=[O:14])=[CH:30][CH:31]=1 |f:1.2|
|
Name
|
391
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)C(C1=CC=C(C(=O)NC2=C(C=CC=C2)NC(OC(C)(C)C)=O)C=C1)N
|
Name
|
DCM TFA
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |